molecular formula C8H8BrNO2 B14883345 2-Bromo-3-(oxetan-3-yloxy)pyridine

2-Bromo-3-(oxetan-3-yloxy)pyridine

Cat. No.: B14883345
M. Wt: 230.06 g/mol
InChI Key: OINSRKSDFSDFDE-UHFFFAOYSA-N
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Description

2-Bromo-3-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is characterized by the presence of a bromine atom at the second position and an oxetane ring attached to the third position of a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(oxetan-3-yloxy)pyridine typically involves the reaction of 2-bromo-3-hydroxypyridine with oxetane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(oxetan-3-yloxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(oxetan-3-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-3-(oxetan-3-yloxy)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-3-(oxetan-3-yloxy)pyridine

InChI

InChI=1S/C8H8BrNO2/c9-8-7(2-1-3-10-8)12-6-4-11-5-6/h1-3,6H,4-5H2

InChI Key

OINSRKSDFSDFDE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(N=CC=C2)Br

Origin of Product

United States

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